1-(3,4-Dimethylbenzoyl)azetidin-3-amine
CAS No.: 1339007-18-9
Cat. No.: VC3189948
Molecular Formula: C12H16N2O
Molecular Weight: 204.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1339007-18-9 |
---|---|
Molecular Formula | C12H16N2O |
Molecular Weight | 204.27 g/mol |
IUPAC Name | (3-aminoazetidin-1-yl)-(3,4-dimethylphenyl)methanone |
Standard InChI | InChI=1S/C12H16N2O/c1-8-3-4-10(5-9(8)2)12(15)14-6-11(13)7-14/h3-5,11H,6-7,13H2,1-2H3 |
Standard InChI Key | MBROKKXFRCQKBM-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)C(=O)N2CC(C2)N)C |
Canonical SMILES | CC1=C(C=C(C=C1)C(=O)N2CC(C2)N)C |
Introduction
Chemical Structure and Properties
1-(3,4-Dimethylbenzoyl)azetidin-3-amine belongs to the class of azetidines, which are four-membered cyclic amines. The compound features a benzoyl group substituted with two methyl groups at the 3 and 4 positions on the benzene ring, connected to an azetidine ring with an amine group at the 3-position. This structural arrangement contributes to its potential chemical reactivity and biological interactions.
Physical and Chemical Properties
Based on structural similarities with the 2,4-dimethyl isomer, we can present the following estimated properties for 1-(3,4-Dimethylbenzoyl)azetidin-3-amine:
Property | Expected Value | Notes |
---|---|---|
Molecular Formula | C₁₂H₁₆N₂O | Identical to the 2,4-isomer |
Molecular Weight | 204.27 g/mol | Identical to the 2,4-isomer |
Physical State | Likely solid at room temperature | Based on similar compounds |
Solubility | Likely soluble in organic solvents | Typical for azetidine derivatives |
Structural Features | Azetidine ring with amine at 3-position; 3,4-dimethylated benzoyl group | Key structural elements |
Structural Comparison with Related Compounds
The search results provide information about several related compounds that share structural similarities with 1-(3,4-Dimethylbenzoyl)azetidin-3-amine. One such compound is 3-(1-(2,4-Dimethylbenzoyl)azetidin-3-yl)imidazolidine-2,4-dione, which has a molecular formula of C₁₅H₁₇N₃O₃ and a molecular weight of 287.31 g/mol .
This related compound contains the 1-(2,4-Dimethylbenzoyl)azetidin-3-yl core but with an imidazolidine-2,4-dione group attached to the azetidine ring instead of a simple amine. The structural similarities suggest that 1-(3,4-Dimethylbenzoyl)azetidin-3-amine could potentially serve as an intermediate or building block for the synthesis of more complex molecules with specific biological activities.
Research Gaps and Future Directions
Despite the potential significance of 1-(3,4-Dimethylbenzoyl)azetidin-3-amine in medicinal chemistry, there appear to be notable research gaps regarding this specific compound. Future research directions might include:
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Developing optimized synthesis routes specifically for the 3,4-dimethyl substitution pattern
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Conducting comparative studies of biological activities between the 2,4- and 3,4-dimethyl isomers
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Exploring structure-activity relationships through systematic modifications of the core structure
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Investigating potential applications as building blocks for more complex bioactive molecules
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Evaluating pharmacokinetic properties and metabolic stability profiles
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